molecular formula C14H21NO B009229 (2R)-N-Propyl-5-methoxytetralin-2-amine CAS No. 101403-25-2

(2R)-N-Propyl-5-methoxytetralin-2-amine

Cat. No.: B009229
CAS No.: 101403-25-2
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-GFCCVEGCSA-N
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Description

(2R)-N-Propyl-5-methoxytetralin-2-amine is a chiral compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetralin backbone substituted with a propyl group at the nitrogen atom and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-Propyl-5-methoxytetralin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a tetralin derivative.

    Substitution Reaction: A methoxy group is introduced at the 5-position of the tetralin ring through a substitution reaction.

    Amine Introduction: The nitrogen atom is then substituted with a propyl group using an appropriate alkylating agent.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-Propyl-5-methoxytetralin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-N-Propyl-5-methoxytetralin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-Propyl-5-hydroxytetralin-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-N-Propyl-5-ethoxytetralin-2-amine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2R)-N-Propyl-5-methoxytetralin-2-amine is unique due to its specific substitution pattern and chiral configuration, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

101403-25-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1

InChI Key

ICJPCRXVYMMSJY-GFCCVEGCSA-N

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC

SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
Quantity
6 g
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5.1 mL
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5.5 mL
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5.3 g
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Yield
62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
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